molecular formula C20H32O3 B032252 12(R)-HETE CAS No. 82337-46-0

12(R)-HETE

Cat. No.: B032252
CAS No.: 82337-46-0
M. Wt: 320.5 g/mol
InChI Key: ZNHVWPKMFKADKW-ZYBDYUKJSA-N
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Description

12R-Hydroxyeicosatetraenoic acid (12R-HETE) is a derivative of arachidonic acid, a polyunsaturated fatty acid. It is one of the hydroxyeicosatetraenoic acids (HETEs) and is characterized by the presence of a hydroxyl group at the 12th carbon position. This compound plays a significant role in various physiological and pathological processes, including inflammation and immune responses .

Scientific Research Applications

12R-HETE has diverse applications in scientific research:

Mechanism of Action

Target of Action

12R-Hydroxyeicosatetraenoic acid (12R-HETE) primarily targets the Nur77 receptor and the Thromboxane receptor . The Nur77 receptor regulates the expansion of intestinal innate lymphoid cells (ILC3s), which are crucial for intestinal immunity . The Thromboxane receptor mediates the actions of Thromboxane A2 and Prostaglandin H2 .

Mode of Action

12R-HETE acts as an endogenous ligand of the Nur77 receptor, activating its transcriptional activity . It also binds to and acts as a competitive antagonist of the Thromboxane receptor . This antagonistic activity allows 12R-HETE to relax mouse mesenteric arteries pre-constricted with a thromboxane A2 mimetic, U46619 .

Biochemical Pathways

12R-HETE is a product of arachidonic acid metabolism by 12-LO activation . It plays a crucial role in amplifying inflammation by regulating cell functions . In the presence of mycophenolic acid, an inhibitor of IMPDH, 12R-HETE no longer regulates the percentages of RORγt+ILC3s and NKp46+ILC3s .

Pharmacokinetics

It’s known that 12r-hete is a metabolite of 12 ®-hete formed via β-oxidation . It’s also known that 12R-HETE has a molecular weight of 320.24 and breaks two of Lipinski’s rules, which may impact its bioavailability .

Result of Action

The activation of the Nur77 receptor by 12R-HETE promotes the differentiation of NKp46- ILC3s into NKp46+ ILC3s by enhancing the T-bet expression . This increases IFN-γ production from NKp46+ ILC3s, reducing the susceptibility to bacterial infection in Nur77+/+ suckling mice .

Action Environment

The action of 12R-HETE is influenced by environmental factors within the body. For instance, the presence of mycophenolic acid, an inhibitor of IMPDH, affects the ability of 12R-HETE to regulate the percentages of RORγt+ILC3s and NKp46+ILC3s

Preparation Methods

Synthetic Routes and Reaction Conditions

12R-HETE is synthesized from arachidonic acid through the action of 12R-lipoxygenase (ALOX12B). The enzyme catalyzes the oxygenation of arachidonic acid to produce 12R-hydroperoxyeicosatetraenoic acid (12R-HpETE), which is subsequently reduced to 12R-HETE .

Industrial Production Methods

Industrial production of 12R-HETE typically involves the enzymatic conversion of arachidonic acid using 12R-lipoxygenase. This method ensures high specificity and yield of the desired stereoisomer .

Chemical Reactions Analysis

Types of Reactions

12R-HETE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

    12S-Hydroxyeicosatetraenoic acid (12S-HETE): Another stereoisomer of HETE with a hydroxyl group at the 12th position but with different stereochemistry.

    5-Hydroxyeicosatetraenoic acid (5-HETE): Hydroxyl group at the 5th position.

    15-Hydroxyeicosatetraenoic acid (15-HETE): Hydroxyl group at the 15th position.

Uniqueness of 12R-HETE

12R-HETE is unique due to its specific interaction with the Nur77 receptor, which is not observed with other HETE isomers. This specific binding and activation of Nur77 make 12R-HETE a critical regulator of immune cell differentiation and function .

Properties

IUPAC Name

(5Z,8Z,10E,12R,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHVWPKMFKADKW-ZYBDYUKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333410
Record name 12(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82337-46-0
Record name 12(R)-HETE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82337-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Hete, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082337460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12(R)-HETE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-HETE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD492J7LCU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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